molecular formula C18H14F3N3OS B2855820 1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034477-70-6

1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2855820
CAS No.: 2034477-70-6
M. Wt: 377.39
InChI Key: YHCBHOXPDZKFNI-UHFFFAOYSA-N
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Description

1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H14F3N3OS and its molecular weight is 377.39. The purity is usually 95%.
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Biological Activity

The compound 1-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a member of the urea class and has garnered interest in medicinal chemistry due to its potential biological activities. Urea derivatives are known for their diverse therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H15F3N2S CAS Number 912770 75 3 \text{C}_{17}\text{H}_{15}\text{F}_3\text{N}_2\text{S}\quad \text{ CAS Number 912770 75 3 }

Biological Activity Overview

Recent studies have highlighted several biological activities associated with urea derivatives, particularly those containing thiophene and pyridine moieties. The following sections detail specific activities observed in research involving this compound.

Anticancer Activity

  • Mechanism of Action : Urea derivatives often inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibition of carbonic anhydrase, which is implicated in tumor growth and metastasis .
  • Case Studies : In vitro studies have shown that related urea compounds exhibit significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. A study reported that a similar thiophene-pyridine urea derivative had an IC50 value of 16 μM against U937 cells .

Antimicrobial Properties

  • Broad-Spectrum Activity : Ureas have been documented to possess antibacterial and antifungal properties. Compounds similar to the one have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential utility as antimicrobial agents .
  • Minimum Inhibitory Concentrations (MIC) : Research indicates that certain urea derivatives can achieve MIC values as low as 250 μg/mL against various pathogens, suggesting a potent inhibitory effect .

Anti-inflammatory Effects

  • Inflammation Pathways : Some urea derivatives inhibit pro-inflammatory cytokines such as TNFα, which are critical in inflammatory responses. The mechanism often involves modulation of signaling pathways associated with inflammation .
  • Research Findings : A study demonstrated that related compounds reduced TNFα levels in LPS-stimulated macrophages, showcasing their potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity Mechanism IC50/MIC Values References
AnticancerInhibition of carbonic anhydraseIC50 ~ 16 μM
AntimicrobialInhibition of bacterial growthMIC ~ 250 μg/mL
Anti-inflammatoryModulation of TNFα productionEC50 ~ 18 nM

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions typically starting from commercially available thiophene and pyridine derivatives. The structure-activity relationship indicates that modifications on the thiophene and pyridine rings can significantly influence biological activity.

Properties

IUPAC Name

1-[(2-thiophen-2-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-6-1-2-7-14(13)24-17(25)23-11-12-5-3-9-22-16(12)15-8-4-10-26-15/h1-10H,11H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCBHOXPDZKFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.